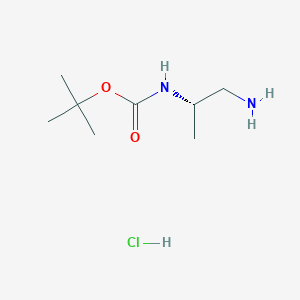
(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride
Descripción general
Descripción
“(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C8H19ClN2O2 . It is also known by other names such as “S-2-N-BOC-propane-1,2-diamine-HCl”, “tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride”, and “(S)-2-N-Boc-Propane-1,2-diamine hydrochloride” among others .
Synthesis Analysis
The synthesis of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” involves the use of tert-butyl[(2>S)-l-aminopropan-2-yl]carbamate hydrochloride, cesium carbonate, and 6-cUoro-4-[(4,6-dimethylpyridin-2-yl)amino]pyridine-3- carbonitrile .
Molecular Structure Analysis
The molecular structure of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” can be represented by the following SMILES notation: CC@@HNC(=O)OC(C)(C)C.Cl . The InChI representation is InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 .
Chemical Reactions Analysis
The key function of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” lies in its tert-Butyl (Boc) group, which acts as a protecting group for the isopropylamine moiety. In peptide synthesis, protecting groups are crucial for selectively modifying specific amino acid residues within a peptide chain. The Boc group ensures the isopropylamine remains unreactive during peptide chain formation reactions, allowing for targeted modification at other points in the chain.
Physical And Chemical Properties Analysis
The molecular weight of “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” is 210.70 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count .
Aplicaciones Científicas De Investigación
Carbamate Degradation and Environmental Fate
Carbamates, including N-phenyl carbamates like chlorpropham, have been extensively studied for their degradation mechanisms and environmental fate. Chlorpropham is used both as a weed control agent and a sprout suppressant, with varying degradation rates reported depending on the environmental conditions. Studies highlight the importance of understanding the breakdown processes of carbamates due to their potential environmental and human health impacts. The legislation and analytical methods for monitoring carbamate residues are also discussed, underscoring the relevance of carbamates in environmental science and public health research (Smith & Bucher, 2012).
Metabolic Hydrolysis of Carbamates
Research on the metabolic hydrolysis of medicinal carbamates provides insights into how molecular structures influence the stability of carbamates in biological systems. This understanding is crucial for the design of carbamate compounds in medical and environmental applications, as it affects their efficacy and degradation. The study classifies carbamates based on their substituents and establishes a trend in metabolic stability, which can inform the development of carbamate-based compounds with desired properties (Vacondio et al., 2010).
Biodegradation of Carbamates
The biodegradation of ethyl tert-butyl ether (ETBE), a related ether oxygenate, in soil and groundwater illustrates the microbial pathways and challenges in the biodegradation of carbamate-related compounds. Understanding these pathways is critical for environmental remediation and pollution control strategies. The review outlines aerobic and anaerobic biodegradation processes and identifies microbial genes involved in ETBE metabolism, contributing to the knowledge base necessary for bioremediation of carbamate pollutants (Thornton et al., 2020).
Direcciones Futuras
Carbamate derivatives like “(S)-tert-Butyl (1-aminopropan-2-yl)carbamate hydrochloride” have received much attention in recent years due to their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond . They are integral part of many drugs and prodrugs approved for the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Therefore, the future research directions could involve exploring more therapeutic applications of this compound and its derivatives.
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(5-9)10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHXWWFZXWRQAK-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693621 | |
| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959833-70-6 | |
| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



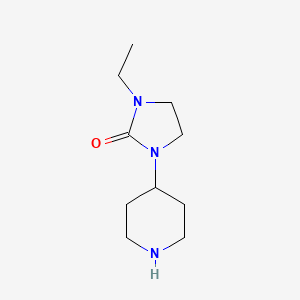


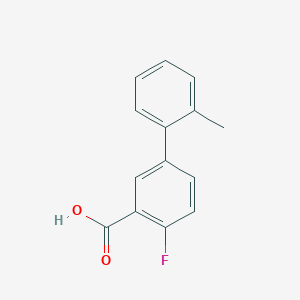

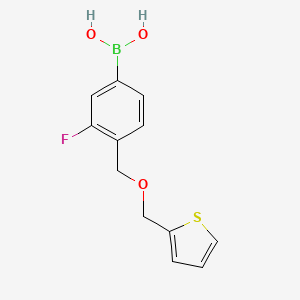
![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)
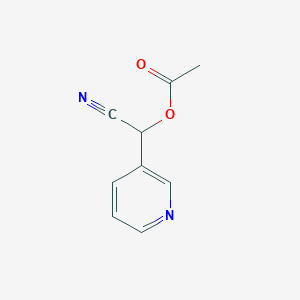
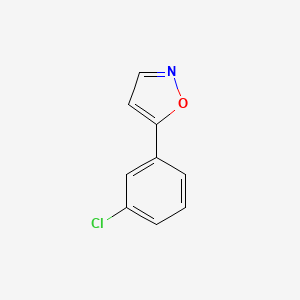
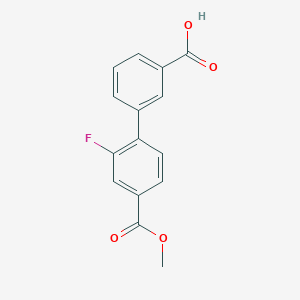
![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)
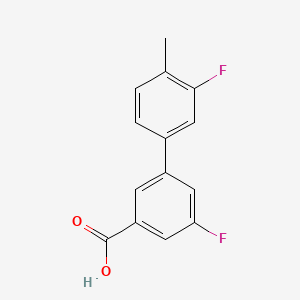

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)